3-Amino-2-hydroxybenzonitrile: A Technical Guide for Researchers
3-Amino-2-hydroxybenzonitrile: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, structure, and potential applications of 3-Amino-2-hydroxybenzonitrile. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from structurally related isomers to offer a comparative context.
Chemical Properties and Structure
3-Amino-2-hydroxybenzonitrile, with the CAS number 67608-57-5, is an aromatic organic compound featuring an amino, a hydroxyl, and a nitrile functional group on a benzene ring.[1] Its molecular formula is C₇H₆N₂O, and it has a molecular weight of 134.14 g/mol .[1]
Physicochemical Properties
| Property | 3-Amino-2-hydroxybenzonitrile | 2-Hydroxybenzonitrile (Isomer) | 3-Hydroxybenzonitrile (Isomer) | 3-Aminobenzonitrile (Isomer) |
| CAS Number | 67608-57-5 | 611-20-1 | 873-62-1 | 2237-30-1 |
| Molecular Formula | C₇H₆N₂O | C₇H₅NO | C₇H₅NO | C₇H₆N₂ |
| Molecular Weight | 134.14 g/mol | 119.12 g/mol | 119.12 g/mol | 118.14 g/mol |
| Melting Point | Data not available | 92-95 °C | 78-81 °C | 53-56 °C |
| Boiling Point | Data not available | 149 °C at 14 mmHg | Data not available | 288-289 °C |
| Solubility | Data not available | Data not available | Slightly soluble in water[2] | Data not available |
Structural Information
The chemical structure of 3-Amino-2-hydroxybenzonitrile consists of a benzene ring substituted with a nitrile group at position 1, a hydroxyl group at position 2, and an amino group at position 3.
Molecular Structure:
Spectroscopic Data (Comparative)
Direct spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3-Amino-2-hydroxybenzonitrile is not currently published. Below is a summary of expected spectral characteristics based on its functional groups and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of 3-Amino-2-hydroxybenzonitrile is expected to show distinct signals for the aromatic protons, the amino protons, and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the three substituents. The amino and hydroxyl proton signals may be broad and their chemical shifts can be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon attached to the nitrile group will appear at a characteristic downfield shift. The carbons bonded to the hydroxyl and amino groups will also have distinct chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Amino-2-hydroxybenzonitrile should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretches of the amino group, the C≡N stretch of the nitrile group, and C=C stretching vibrations of the aromatic ring.
Mass Spectrometry
The mass spectrum of 3-Amino-2-hydroxybenzonitrile is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of 134.14. Fragmentation patterns would likely involve the loss of small molecules such as HCN, CO, and NH₃.
Synthesis and Experimental Protocols
Hypothetical Synthesis Workflow
The following diagram illustrates a potential workflow for the synthesis and characterization of 3-Amino-2-hydroxybenzonitrile.
Caption: A potential workflow for the synthesis and characterization of 3-Amino-2-hydroxybenzonitrile.
Biological Activity and Potential Applications
While extensive biological data for 3-Amino-2-hydroxybenzonitrile is scarce, one source suggests its potential utility in the preparation of benzo[d]oxazole derivatives as PD-1/PD-L1 inhibitors.[4] The PD-1/PD-L1 pathway is a critical immune checkpoint that is often exploited by cancer cells to evade the immune system.[5][6][7][8][9] Small molecule inhibitors of this pathway are of significant interest in oncology drug development.[5][6][7][8][9]
PD-1/PD-L1 Inhibition Signaling Pathway
The following diagram illustrates the general mechanism of PD-1/PD-L1 checkpoint inhibition.
Caption: Simplified signaling pathway of PD-1/PD-L1 inhibition.
Further research is required to synthesize and evaluate derivatives of 3-Amino-2-hydroxybenzonitrile to confirm their potential as PD-1/PD-L1 inhibitors and to elucidate their precise mechanism of action.
Safety and Handling
Detailed safety information for 3-Amino-2-hydroxybenzonitrile is not available. As with any chemical, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety protocols, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 3-Hydroxybenzonitrile, 99% | Fisher Scientific [fishersci.ca]
- 3. CA2341718A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile - Google Patents [patents.google.com]
- 4. 3-AMINO-2-HYDROXYBENZONITRILE | 67608-57-5 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. In vitro characterization of a small molecule PD-1 inhibitor that targets the PD-l/PD-L1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 8. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
